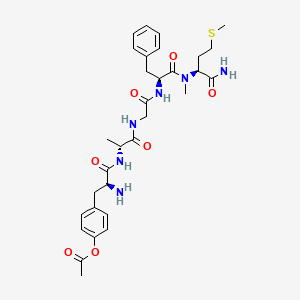

Metkephamid acetate (ester)

説明

特性

CAS番号 |

69924-15-8 |

|---|---|

分子式 |

C31H42N6O7S |

分子量 |

642.8 g/mol |

IUPAC名 |

[4-[(2S)-2-amino-3-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl] acetate |

InChI |

InChI=1S/C31H42N6O7S/c1-19(35-30(42)24(32)16-22-10-12-23(13-11-22)44-20(2)38)29(41)34-18-27(39)36-25(17-21-8-6-5-7-9-21)31(43)37(3)26(28(33)40)14-15-45-4/h5-13,19,24-26H,14-18,32H2,1-4H3,(H2,33,40)(H,34,41)(H,35,42)(H,36,39)/t19-,24+,25+,26+/m1/s1 |

InChIキー |

PRTBXHKXQNGVQR-DCSNJQJVSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

異性体SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)C)N |

正規SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

XAGFM |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me- enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl- Lilly 127623 Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- metkephamid acetate O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide |

製品の起源 |

United States |

The Agonistic Profile of Metkephamid Acetate: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Metkephamid acetate, a synthetic pentapeptide derivative of [Met]-enkephalin, represents a significant endeavor in the rational design of opioid analgesics.[1][2] Its structural modifications were engineered to overcome the inherent metabolic instability of endogenous enkephalins, resulting in a systemically active compound with a unique pharmacological profile.[1][3] This guide provides an in-depth exploration of the mechanism of action of Metkephamid acetate, detailing its interactions with opioid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these properties.

Molecular Identity and Structural Rationale

Metkephamid is a synthetic opioid pentapeptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2.[1] This structure incorporates key modifications to the native [Met]-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) to enhance its drug-like properties. The substitution of Gly with D-Ala at position 2 and the N-methylation of the C-terminal methionine amide render the peptide highly resistant to degradation by peptidases.[1][3] This enhanced stability is crucial for its systemic activity and extended half-life of approximately 60 minutes, a stark contrast to the mere seconds of its parent peptide's in vivo half-life.[1]

Opioid Receptor Binding and Functional Agonism

Metkephamid exerts its pharmacological effects through its interaction with the opioid receptor system, a family of G-protein coupled receptors (GPCRs) comprising three main types: mu (µ), delta (δ), and kappa (κ).[4][5]

Receptor Binding Affinity

Metkephamid is characterized as a potent agonist at both the δ- and µ-opioid receptors, with a binding affinity that is roughly equipotent for both.[1][2][3] This dual agonism is a key feature of its mechanism. Furthermore, it exhibits a high affinity for the κ3 subtype of the kappa-opioid receptor.[1][2] In competitive binding assays using rat brain homogenates, Metkephamid has been shown to be 30 to 100 times more potent than morphine at the δ-opioid receptor, while demonstrating comparable affinity to morphine at the µ-opioid receptor.[3][6]

| Receptor Subtype | Relative Binding Affinity | Notes |

| Mu (µ) | Equipotent to Morphine | Interacts with high-affinity µ1 sites.[3] |

| Delta (δ) | 30-100x greater than Morphine | High-affinity binding is a defining characteristic.[3][6] |

| Kappa (κ) | High affinity for κ3 subtype | Subtype selectivity has been observed.[1][2] |

Functional Agonist Activity and Signal Transduction

Upon binding to µ- and δ-opioid receptors, Metkephamid acts as an agonist, initiating a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.[7]

Signaling Pathway of Metkephamid Acetate:

Caption: Metkephamid-induced opioid receptor signaling cascade.

The primary downstream effects of this activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Modulation of Ion Channels:

The combined effect of reduced calcium influx and increased potassium efflux is the hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters, such as glutamate, from presynaptic terminals.[7] This reduction in neurotransmitter release in nociceptive pathways is the fundamental mechanism behind its potent analgesic effects.[1][6]

Pharmacokinetic Profile and Systemic Activity

A significant feature of Metkephamid is its ability to penetrate the blood-brain barrier following systemic administration, allowing it to exert its analgesic effects directly within the central nervous system.[1] This is a notable advantage over many other opioid peptides that are restricted to peripheral actions. Its enhanced stability against proteolytic degradation contributes to a prolonged duration of action, providing pain relief for hours after intramuscular administration.[1]

Therapeutic Implications and Side Effect Profile

The dual µ- and δ-opioid receptor agonism of Metkephamid is thought to contribute to its unique therapeutic profile. Clinical trials have suggested that its δ-opioid activity may be responsible for a reduced tendency to produce common opioid-related side effects such as respiratory depression, tolerance, and physical dependence.[1][6] However, some unusual side effects have been reported, including a sensation of heaviness in the extremities and nasal congestion.[1] Additionally, Metkephamid has been shown to possess anticholinergic properties, which are not typically observed with µ-receptor agonists, suggesting a potential role for δ-opioid receptors in cholinergic activity.[4] Despite these promising attributes, the clinical development of Metkephamid did not proceed beyond Phase I trials, and it was never marketed.[1]

Experimental Protocols for Characterization

The elucidation of Metkephamid's mechanism of action relies on a suite of in vitro assays. The following are representative protocols for determining receptor binding affinity and functional agonist activity.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of Metkephamid for µ- and δ-opioid receptors through competitive displacement of a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay:

Caption: Workflow for determining opioid receptor binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

-

Competitive Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]Naltrindole for δ-receptors), and varying concentrations of Metkephamid acetate.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid agonist like naloxone).

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Metkephamid by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Metkephamid concentration.

-

Determine the IC50 value (the concentration of Metkephamid that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for Metkephamid using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G-proteins following agonist binding to the receptor, providing a measure of the agonist's potency and efficacy.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a reaction mixture, combine the membranes, varying concentrations of Metkephamid acetate, and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP and MgCl₂.

-

Include control tubes for basal binding (membranes and [³⁵S]GTPγS only) and non-specific binding (with a high concentration of unlabeled GTPγS).

-

-

Incubation: Incubate the reaction mixture at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the stimulated binding (above basal) against the logarithm of the Metkephamid concentration.

-

Determine the EC50 (the concentration of Metkephamid that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve.

-

Conclusion

Metkephamid acetate stands as a testament to the potential of rational peptide drug design. Its mechanism of action is centered on its potent and balanced agonism at both µ- and δ-opioid receptors, a consequence of its chemically stabilized structure. This dual receptor engagement leads to the canonical downstream signaling of Gi/o-coupled receptors, ultimately resulting in potent, centrally-mediated analgesia. While it did not achieve clinical use, the study of Metkephamid has provided valuable insights into the pharmacology of opioid peptides and continues to inform the development of novel analgesics with potentially improved therapeutic profiles.

References

-

Metkefamide - Wikipedia. [Link]

-

Cardiovascular properties of metkephamid, a delta opioid receptor agonist, in man. Clinical Science. [Link]

-

Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity. Science. [Link]

-

Effects of metkephamid (LY127623), a selective delta opioid receptor agonist, on gastric function. Life Sciences. [Link]

-

Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

METKEPHAMID - Inxight Drugs. [Link]

-

Metkefamide - Grokipedia. [Link]

-

Mu Opioids and Their Receptors: Evolution of a Concept. Pharmacological Reviews. [Link]

-

Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. International Journal of Molecular Sciences. [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. [Link]

-

Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

-

Conformation-activity relationships of opiate analgesics. Journal of Computer-Aided Molecular Design. [Link]

-

Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. NAABT, Inc. [Link]

-

Intrathecal Opioids: Mechanisms of Action. American Association of Neurological Surgeons. [Link]

-

Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

Pharmacology of opioids. Deranged Physiology. [Link]

Sources

- 1. Metkefamide - Wikipedia [en.wikipedia.org]

- 2. targetmol.cn [targetmol.cn]

- 3. Metkefamide â Grokipedia [grokipedia.com]

- 4. Cardiovascular properties of metkephamid, a delta opioid receptor agonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

Metkephamid Acetate: Mechanistic Insights into Dual Mu/Delta Opioid Receptor Agonism

Molecular Genesis and Pharmacological Rationale

Endogenous opioid peptides, such as [Met]enkephalin, possess profound analgesic properties but are severely limited in clinical and experimental utility due to their rapid proteolytic degradation—often exhibiting in vivo half-lives of mere seconds[1]. Metkephamid acetate (LY-127,623) represents a critical milestone in the rational design of synthetic opioid pentapeptides. By modifying the amino acid sequence of[Met]enkephalin to Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2, researchers successfully engineered a molecule highly stable against enzymatic cleavage, extending its half-life to approximately 60 minutes[1].

Crucially, these structural modifications preserve the peptide's ability to cross the blood-brain barrier upon systemic administration, allowing it to exert centrally-mediated analgesia without the severe respiratory depression typically associated with classical opiate alkaloids[1].

Receptor Binding Profile: The Mu/Delta Dichotomy

Unlike morphine, which is highly selective for the μ -opioid receptor (MOR), metkephamid is uniquely characterized by its equipotent binding affinity for both the μ -opioid receptor and the δ -opioid receptor (DOR)[1][2].

In competitive radioligand binding assays utilizing rat brain homogenates, metkephamid effectively displaces both 3 H-dihydromorphine (a MOR-selective probe) and 3 H-D-Ala2-D-Leu5-enkephalin (DALE, a DOR-selective probe)[2][3]. Data demonstrates that metkephamid binds to the high-affinity μ1 site and is equipotent at both the morphine-selective ( μ2 ) and enkephalin-selective ( δ ) binding sites[2]. Notably, metkephamid differentiates itself from morphine by exhibiting a >12-fold higher affinity for the δ receptor[2]. Furthermore, competitive binding studies have revealed that metkephamid also possesses high affinity and subtype-selectivity for the κ3 -opioid receptor, competing effectively against κ3 binding with a Ki of 4.3 nM[1].

Quantitative Pharmacological Data

Table 1: Comparative Receptor Binding Affinities and Pharmacokinetics

| Compound | MOR Affinity Profile | DOR Affinity Profile | KOR ( κ3 ) Affinity | In Vivo Half-Life | BBB Permeability |

| [Met]enkephalin | Moderate | High | Low | < 10 seconds | Poor |

| Morphine | Very High | Low | Moderate | ~2-3 hours | High |

| Metkephamid Acetate | High (Equipotent) | High (Equipotent) | High ( Ki ~4.3 nM) | ~60 minutes | High |

Mechanistic Signaling Pathways

The analgesic efficacy of metkephamid is driven by its concurrent agonism at both MOR and DOR. Both receptors are G-protein coupled receptors (GPCRs) that couple primarily to inhibitory Gi/o proteins. Activation of these receptors triggers a self-amplifying cascade that depresses neuronal excitability.

Caption: Metkephamid dual MOR/DOR agonism and downstream Gi/o-mediated analgesic signaling pathways.

Experimental Methodologies: Validating Receptor Selectivity

To rigorously evaluate the binding affinity and functional receptor selectivity of metkephamid, researchers employ a combination of in vitro radioligand displacement and in vivo cross-tolerance assays. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: In Vitro Radioligand Competition Binding Assay

Objective: Determine the Ki values of metkephamid for MOR and DOR. Causality & Rationale: By utilizing highly selective radioligands ( 3 H-DHM for MOR; 3 H-DALE for DOR), we can isolate the competitive displacement capability of metkephamid at specific receptor subtypes[2][3].

-

Tissue Preparation: Isolate whole rat brain homogenates (excluding the cerebellum, which lacks significant opioid receptors) and suspend in 50 mM Tris-HCl buffer (pH 7.4).

-

Why Tris-HCl pH 7.4? It maintains the physiological ionic strength and pH necessary to preserve the native conformational state of the GPCRs.

-

-

Incubation: Incubate 0.5 mg of membrane protein with 1 nM of either 3 H-DHM or 3 H-DALE. Introduce metkephamid acetate in increasing logarithmic concentrations ( 10−10 to 10−5 M).

-

Validation Check (Self-Validation): Run a parallel control using 10 μ M of unlabelled naloxone to define non-specific binding. If non-specific binding exceeds 20% of total binding, the membrane preparation must be discarded due to lipid degradation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Why PEI? PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of the positively charged peptide ligands to the filter matrix.

-

-

Quantification: Measure retained radioactivity using liquid scintillation spectrometry. Calculate the IC50 and convert it to the inhibition constant ( Ki ) using the Cheng-Prusoff equation.

Protocol B: In Vivo Cross-Tolerance Analgesia Assay

Objective: Differentiate metkephamid's δ -mediated analgesia from classical μ -mediated analgesia. Causality & Rationale: Continuous activation of MOR by morphine leads to receptor desensitization and tolerance. If metkephamid retains its analgesic efficacy in morphine-tolerant subjects, it proves that its antinociceptive action is mediated through an alternative, non-cross-tolerant pathway (i.e., the δ -opioid receptor)[4].

-

Tolerance Induction: Administer escalating doses of subcutaneous morphine (10 to 40 mg/kg) to a cohort of mice over 4 days. Administer saline to a control cohort.

-

Why escalating doses? To outpace the rapid neuroadaptation of MOR and ensure profound receptor downregulation.

-

-

Acute Challenge: On day 5, perform a dose-response analysis by administering acute, varying doses of either morphine or metkephamid to both cohorts.

-

Nociceptive Testing: Utilize the mouse writhing assay (visceral pain model) or hot plate test (thermal pain model) to quantify analgesia.

-

Data Analysis & Validation: In the morphine-tolerant cohort, the dose-response curve for acute morphine will shift to the right by 3- to 4-fold. Conversely, the dose-response curve for metkephamid remains unchanged[4]. This lack of cross-tolerance validates that metkephamid's in vivo analgesia relies heavily on δ -receptor activation[4].

References

Sources

Pharmacokinetic Properties of Metkephamid Acetate In Vivo: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Introduction & Structural Rationale

Metkephamid (LY-127623), formulated clinically as metkephamid acetate, is a synthetic pentapeptide analog of the endogenous opioid methionine enkephalin[1][2]. While endogenous enkephalins possess an in vivo half-life of mere seconds due to rapid proteolytic cleavage, metkephamid was rationally designed to withstand systemic degradation and penetrate the blood-brain barrier (BBB) to act as a balanced μ- and δ-opioid receptor agonist[1][3].

The causality behind its enhanced pharmacokinetic survival lies in its specific structural modifications (Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂). The substitution of D-Alanine at position 2 sterically hinders aminopeptidase activity[3]. Concurrently, the N-methylation of the methionine residue and the amidation of the C-terminus eliminate the vulnerability to carboxypeptidases[3]. These modifications transform a transient signaling peptide into a systemically viable therapeutic agent with an elimination half-life of approximately 60 minutes[1].

Caption: Structural modifications of Metkephamid and their direct impact on pharmacokinetic stability.

Systemic Pharmacokinetic Profile (ADME)

Despite its structural robustness against specific peptidases, metkephamid's in vivo disposition is heavily dictated by its route of administration. Because of extensive gastrointestinal degradation and poor paracellular transport, the absolute oral bioavailability of metkephamid is severely restricted to approximately 0.22%[4]. Consequently, it is primarily administered via parenteral routes (intramuscular or intravenous), where it achieves an absolute bioavailability of 30-35%[1][2].

Once in the systemic circulation, metkephamid exhibits moderate plasma protein binding, specifically binding 44-49% to albumin[1][5]. This protein binding is not merely a distribution metric; it plays a critical, protective role against enzymatic hydrolysis in highly perfused organs, as detailed in Section 3.

Table 1: Key Pharmacokinetic Parameters of Metkephamid Acetate

| Pharmacokinetic Parameter | Observed Value | Mechanistic Driver |

| Elimination Half-Life (t₁/₂) | ~60 minutes[1] | Resistance to amino/carboxypeptidases via D-Ala² and N-Me-Met⁵[3]. |

| Absolute Bioavailability (IM) | 30 - 35%[1][2] | Efficient systemic uptake bypassing GI lumen peptidases. |

| Absolute Bioavailability (Oral) | ~0.22%[4] | Dominance of luminal degradation and high hepatic first-pass effect[4][6]. |

| Plasma Protein Binding | 44 - 49%[1][5] | Reversible binding to albumin, shielding the peptide from surface hydrolysis[6][7]. |

| Hepatic Extraction Ratio | 0.35 - 0.62[8] | Concentration-dependent saturable transport/metabolism in the liver[8]. |

Hepatic Extraction & First-Pass Metabolism Dynamics

To understand why oral metkephamid fails to reach systemic circulation despite intestinal absorption, we must examine its hepatic first-pass metabolism. When metkephamid is absorbed from the large intestine, portal vein concentrations increase over-proportionally, suggesting saturable transport mechanisms[8]. However, concentrations in the hepatic vein remain significantly lower, yielding a high hepatic extraction ratio[8].

Single-pass liver perfusion studies have revealed a fascinating causality: metkephamid is not primarily taken up into the intracellular space of hepatocytes. Instead, it is enzymatically hydrolyzed directly at the surface of hepatocytes or the endothelial cells of hepatic microvessels[6][7].

The protective role of plasma proteins here is paramount. In protein-free perfusion models, only ~40% of intact metkephamid survives the liver[6][7]. However, when Bovine Serum Albumin (BSA) is added to the perfusate to mimic physiological conditions, intact recovery surges to 70-75%[6][7]. This self-validating data proves that only the free fraction of metkephamid is metabolized in the liver, while the bound fraction safely bypasses endothelial degradation.

Caption: Hepatic first-pass metabolism workflow highlighting the protective role of protein binding.

Table 2: Hepatic Intact Recovery (Single-Pass Perfusion)

| Perfusate Condition | Intact Metkephamid Recovered | Mechanistic Implication |

| Protein-Free Buffer | ~40%[6][7] | Rapid surface hydrolysis of the unprotected free peptide. |

| Buffer + BSA (Albumin) | 70 - 75%[6][7] | Protein binding physically shields the peptide from endothelial cleavage. |

Experimental Methodologies (Self-Validating Protocols)

To accurately map the ADME profile of peptide therapeutics like metkephamid, standard in vivo blood sampling is insufficient due to the confounding variables of systemic recirculation. As application scientists, we rely on isolated in situ perfusion models to generate self-validating pharmacokinetic data.

Protocol A: In Situ Single-Pass Liver Perfusion (First-Pass Assessment)

Rationale: This protocol decouples systemic recirculation from intrinsic hepatic clearance, allowing precise calculation of surface hydrolysis rates[6].

-

Surgical Preparation: Anesthetize the rat model. Cannulate the portal vein (inlet) and the thoracic inferior vena cava (outlet). Ligate the hepatic artery to strictly isolate the portal supply.

-

Perfusate Formulation: Prepare a Krebs-Henseleit bicarbonate buffer (pH 7.4). Critical Step: Split the study into two parallel arms—one with protein-free buffer, and one supplemented with 4% Bovine Serum Albumin (BSA) to evaluate the protective effect of protein binding[6][7].

-

Perfusion Dynamics: Initiate a constant flow rate (e.g., 10-15 mL/min) at 37°C. Allow 15 minutes for system equilibration to achieve steady-state hemodynamics.

-

Peptide Introduction: Infuse metkephamid acetate at predetermined concentrations (e.g., 0.1 to 1.0 mM)[8].

-

Effluent Collection & Quenching: Collect hepatic venous effluent at 5-minute intervals. Immediately quench samples on ice and acidify to arrest any further ex vivo proteolytic degradation[4].

-

Quantification: Analyze the intact peptide and its primary metabolite (tyrosine) using High-Performance Liquid Chromatography (HPLC) coupled with a scanning fluorescence detector[4].

Protocol B: Intestinal Single-Pass Perfusion (Absorption & Luminal Degradation)

Rationale: To isolate intestinal permeability from hepatic first-pass effects and determine the absolute luminal degradation rate[4][8].

-

Segment Isolation: Surgically isolate a 10 cm segment of the rat ascending colon or jejunum. Insert and secure inflow and outflow cannulas.

-

Buffer Preparation: Utilize a 10 mM MES buffer (pH 6.5) containing a non-absorbable marker (e.g., PEG 4000) to correct for net water flux across the intestinal wall[4].

-

Perfusion Execution: Perfuse the metkephamid solution (2 mM) at a strictly controlled flow rate (0.191 mL/min). Maintain the perfusate at 37°C using a water-jacketed reservoir[4].

-

Sampling & Analysis: Collect the eluate in fractions over a 60-minute period. Calculate the disappearance rate from the lumen and correlate it with portal vein appearance to determine the exact absorbed fraction versus the degraded fraction[4][8].

Conclusion

Metkephamid acetate represents a masterclass in rational peptide design. By incorporating specific non-natural amino acids and terminal modifications, researchers successfully extended its in vivo half-life to ~60 minutes, enabling systemic activity[1][3]. However, its pharmacokinetic profile underscores the severe limitations of oral peptide delivery. The combination of aggressive luminal degradation and rapid endothelial surface hydrolysis in the liver restricts its oral bioavailability to <1%[4][6]. Understanding these mechanisms through rigorous in situ perfusion models remains essential for the modern development of orally bioavailable peptidomimetics.

References

-

Metkefamide - Wikipedia. Source: wikipedia.org. Available at: 1

-

Metkefamide - Grokipedia. Source: grokipedia.com. Available at: 2

-

The Effect of Absorption Site and Enzyme Inhibition on the Systemic Availability of Metkephamid - Deep Blue Repositories. Source: umich.edu. Available at: 4

-

Colonic absorption and bioavailability of the pentapeptide metkephamid in the rat - PubMed. Source: nih.gov. Available at: 8

-

Pharmacokinetics of Peptides and Proteins - ResearchGate. Source: researchgate.net. Available at:7

-

Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs. Source: uomustansiriyah.edu.iq. Available at: 5

-

First-pass metabolism of peptide drugs in rat perfused liver - PubMed. Source: nih.gov. Available at: 6

-

Junk Food, Pt. 2: Other Natural and Synthetic Opioid Peptides - The Wallach Lab. Source: wallachlab.com. Available at: 3

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC. Source: nih.gov. Available at: Link

Sources

- 1. Metkefamide - Wikipedia [en.wikipedia.org]

- 2. Metkefamide â Grokipedia [grokipedia.com]

- 3. Junk Food, Pt. 2: Other Natural and Synthetic Opioid Peptides — The Wallach Lab [wallachlab.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. First-pass metabolism of peptide drugs in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Colonic absorption and bioavailability of the pentapeptide metkephamid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Metkephamid Acetate: Blood-Brain Barrier Permeability and Central Nervous System Disposition

Executive Summary

Endogenous opioid peptides, such as [Met]enkephalin, exhibit profound analgesic properties but are severely limited in therapeutic application by rapid proteolytic degradation and poor blood-brain barrier (BBB) permeability. Metkephamid acetate (USAN: LY-127,623) represents a watershed structural evolution in peptide engineering. As a synthetic pentapeptide, it was specifically designed to achieve systemic viability and robust central nervous system (CNS) penetration. This whitepaper details the structural causality, transport mechanisms, and self-validating experimental workflows required to accurately quantify the BBB permeability of metkephamid acetate and its esterified prodrug derivatives.

Structural Causality and Physicochemical Rationale

The native [Met]enkephalin peptide has an in vivo half-life of mere seconds due to rapid cleavage by aminopeptidases and enkephalinases (1)[1]. Metkephamid overcomes these pharmacokinetic barriers through precise structural modifications:

-

D-Ala² Substitution: The replacement of L-alanine with D-alanine at position 2 sterically hinders N-terminal degradation by aminopeptidase M, drastically reducing the degradation clearance ( CLd ) relative to permeation clearance ( CLp ) (2)[2].

-

N-Methylation of Met⁵: This modification protects the C-terminus from enkephalinase (neprilysin) cleavage, extending the systemic half-life to approximately 60 minutes (1)[1].

-

Amidation and Esterification Strategies: Native enkephalins are highly polar. Metkephamid utilizes C-terminal amidation and is formulated as an acetate salt to increase lipophilicity. Furthermore, advanced prodrug strategies often employ C-terminal esterification (forming ester derivatives) to mask polar groups, drastically increasing the partition coefficient and facilitating passive lipophilic diffusion across the BBB (3)[3].

Blood-Brain Barrier Transport Mechanisms

The BBB penetration of opioid peptides is a dynamic interaction involving multiple pathways, rather than simple passive diffusion (4)[4].

-

Adsorptive-Mediated Endocytosis (AME): Similar to other modified opioid peptides (e.g., TAPA), metkephamid's transport relies heavily on AME. The peptide interacts with negatively charged microdomains on the luminal surface of brain microvascular endothelial cells (BMECs), triggering vesicular internalization and subsequent transcytosis into the CNS (5)[5].

-

Evasion of Efflux Transporters: A critical factor in metkephamid's central efficacy is its relationship with ATP-binding cassette (ABC) transporters. While many conventional opioids are substrates for P-glycoprotein (P-gp/ABCB1)—which actively restricts their brain accumulation—metkephamid's specific steric bulk and lipophilicity profile allow it to largely evade efficient P-gp-mediated brain-to-blood efflux, ensuring therapeutic unbound concentrations reach central target receptors (6)[6].

Fig 1. Mechanistic pathway of Metkephamid acetate transport across the BBB to central opioid targets.

Quantitative Pharmacokinetic and Pharmacodynamic Profile

The structural modifications of metkephamid yield a unique pharmacokinetic profile compared to natural enkephalins.

| Parameter | Value | Pharmacological Implication |

| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂ | D-Ala² and N-Me-Met⁵ confer extreme resistance to proteolytic cleavage (1)[1]. |

| Molecular Weight | 600.74 g/mol | Falls near the upper limit for optimal passive BBB diffusion, necessitating active/adsorptive transport mechanisms (7)[7]. |

| Systemic Bioavailability | 30–35% (Intramuscular) | High for a peptide, indicating successful evasion of immediate hepatic first-pass metabolism (1)[1]. |

| In Vivo Half-Life | ~60 minutes | Vastly superior to native [Met]enkephalin (seconds), allowing sustained central analgesia (1)[1]. |

| Receptor Affinity | μ- and δ-opioid (Equipotent) | 30-100x more potent than morphine at δ-receptors; drives centrally-mediated analgesia without severe respiratory depression (8)[8]. |

Self-Validating Experimental Workflows for Permeability

As a Senior Application Scientist, I emphasize that permeability data is only as reliable as the controls built into the assay. The following protocols incorporate strict self-validating mechanisms to ensure data integrity.

Protocol 1: In Situ Vascular Brain Perfusion (ISVBP)

Causality & Self-Validation: Systemic administration confounds BBB permeability data due to rapid hepatic clearance and plasma protein binding. ISVBP isolates the brain's vascular bed. The inclusion of [14C]-Sucrose alongside [3H]-Metkephamid creates a self-validating system: sucrose cannot cross an intact BBB, so its presence strictly defines the vascular space volume ( Vv ). Any parenchymal [14C] signal indicates surgical BBB rupture, automatically invalidating the subject (9)[9].

Step-by-Step Methodology:

-

Perfusate Preparation: Oxygenate Krebs-Henseleit buffer (pH 7.4). Spike with [3H]-Metkephamid (0.5 μCi/mL) and [14C]-Sucrose (0.1 μCi/mL).

-

Surgical Isolation: Anesthetize the rodent model. Ligate the external carotid artery and cannulate the internal carotid artery to direct flow exclusively to the ipsilateral cerebral hemisphere.

-

Perfusion: Sever the jugular veins to allow drainage. Perfuse the oxygenated buffer via a syringe pump at a constant rate of 3.2 mL/min for a precise duration (e.g., 15 to 60 seconds).

-

Termination: Decapitate the subject immediately upon completion. Extract the brain, isolate the perfused hemisphere, and perform capillary depletion to separate the brain parenchyma from the vascular endothelium.

-

Quantification: Solubilize the parenchymal fraction and subject it to dual-isotope liquid scintillation counting to differentiate [3H] and [14C] emissions.

-

Data Validation: Calculate the vascular space ( Vv ) using the [14C] signal. Subtract this from the total [3H] signal to determine the true unidirectional transfer constant ( Kin ) of metkephamid.

Fig 2. Self-validating in situ vascular brain perfusion workflow using dual-isotope quantification.

Protocol 2: In Vitro Blood-Brain Barrier Transwell Assay

Causality & Self-Validation: This assay evaluates the apparent permeability ( Papp ) of metkephamid acetate. To ensure the measured permeability is due to transcellular transport rather than paracellular leakage through a damaged cell monolayer, Transendothelial Electrical Resistance (TEER) and Lucifer Yellow (a paracellular marker) are used as a dual-layer self-validating system. If TEER drops below 200 Ω·cm² or Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data is discarded.

Step-by-Step Methodology:

-

Cell Culture: Seed immortalized human brain microvascular endothelial cells (hCMEC/D3) onto collagen-coated polycarbonate transwell inserts (0.4 μm pore size).

-

Monolayer Maturation: Culture for 5-7 days. Measure TEER daily using a chopstick electrode. Proceed only when TEER ≥ 200 Ω·cm².

-

Dosing Solution Preparation: Prepare 10 μM metkephamid acetate in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Include 100 μM Lucifer Yellow as the paracellular control.

-

Transport Initiation: Wash the transwell inserts. Add the dosing solution to the apical (blood) chamber and blank transport buffer to the basolateral (brain) chamber.

-

Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh buffer.

-

Quantification: Analyze metkephamid concentrations via LC-MS/MS. Quantify Lucifer Yellow via fluorescence to validate monolayer integrity.

-

Calculation: Calculate Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0 is the initial apical concentration.

References

-

Wikipedia: Metkefamide. Wikipedia, The Free Encyclopedia.1

-

Gastrointestinal absorption of peptide drug: quantitative evaluation of the degradation and the permeation of metkephamid in rat small intestine. PubMed (J Pharmacol Exp Ther).2

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC - NIH (Int J Mol Sci).3

-

Compound: METKEPHAMID (CHEMBL2220405). ChEMBL - EMBL-EBI.7

-

Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity. PubMed (Science).8

-

Passage of a delta-opioid receptor selective enkephalin, [D-penicillamine2,5] enkephalin, across the blood-brain and the blood-cerebrospinal fluid barriers. PubMed (J Pharmacol Exp Ther).9

-

Blood-brain barrier transport of a novel micro 1-specific opioid peptide, H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA). PubMed (J Neurochem).5

-

Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain. PMC - NIH (Curr Neuropharmacol).4

-

Modulation of Opioid Transport at the Blood-Brain Barrier by Altered ATP-Binding Cassette (ABC) Transporter Expression and Activity. MDPI (Pharmaceutics).6

Sources

- 1. Metkefamide - Wikipedia [en.wikipedia.org]

- 2. Gastrointestinal absorption of peptide drug: quantitative evaluation of the degradation and the permeation of metkephamid in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blood-brain barrier transport of a novel micro 1-specific opioid peptide, H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Compound: METKEPHAMID (CHEMBL2220405) - ChEMBL [ebi.ac.uk]

- 8. Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Passage of a delta-opioid receptor selective enkephalin, [D-penicillamine2,5] enkephalin, across the blood-brain and the blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of Metkephamid and its Endogenous Archetype, Met-enkephalin

An In-depth Technical Guide

Abstract

Endogenous opioid peptides, such as Met-enkephalin, represent the body's native system for pain modulation and neuroregulation. However, their therapeutic potential is severely hampered by profound metabolic instability. Metkephamid acetate, a synthetic analogue, was rationally designed to overcome these limitations. This technical guide provides a detailed comparative analysis of Met-enkephalin and Metkephamid, focusing on the specific structural modifications that differentiate the synthetic peptide from its endogenous counterpart. We will dissect how these atomic-level changes translate into dramatically altered physicochemical properties, metabolic stability, and receptor pharmacology. This guide further provides field-proven experimental protocols for the synthesis, characterization, and functional evaluation of these peptides, offering a comprehensive resource for researchers in pharmacology and drug development.

The Endogenous Blueprint: Met-enkephalin

Discovery and Physiological Role

Met-enkephalin is an endogenous pentapeptide, one of the two primary forms of enkephalins discovered in the 1970s.[1] It functions as a neuromodulator and neurotransmitter, playing a significant role in a wide array of physiological processes, including analgesia, stress response, and gastrointestinal motility.[2][3] Met-enkephalin is considered a primary endogenous ligand for the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor.[1][4] It is also known as Opioid Growth Factor (OGF) for its role in regulating tissue growth and regeneration by interacting with the Opioid Growth Factor Receptor (OGFr).[1][5]

The Structural Framework: Tyr-Gly-Gly-Phe-Met

The primary structure of Met-enkephalin is the amino acid sequence L-Tyrosyl-glycyl-glycyl-L-phenylalanyl-L-methionine (Tyr-Gly-Gly-Phe-Met).[6] The N-terminal tyrosine residue is critical for its opioid activity, with its hydroxyl group considered analogous to the 3-hydroxyl group on morphine.[1] The peptide possesses a free carboxyl group (-COOH) at its C-terminus.

The Achilles' Heel: Metabolic Instability

The therapeutic utility of native Met-enkephalin is virtually nonexistent due to its extremely rapid degradation in vivo.[1][7] It possesses one of the shortest half-lives of any neuropeptide, lasting only seconds within the synaptic cleft and 1-2 minutes in plasma.[5] This rapid inactivation is the result of enzymatic cleavage by peptidases, primarily:

-

Aminopeptidase N (APN): This enzyme cleaves the Tyr¹-Gly² peptide bond at the N-terminus, releasing the essential tyrosine residue and rendering the peptide inactive.[5]

-

Neprilysin (NEP or Enkephalinase): This endopeptidase cleaves the Gly³-Phe⁴ peptide bond in the middle of the sequence.[5][8]

The concerted action of these "enkephalinases" ensures a transient and localized signaling effect in the body but presents a formidable barrier to pharmacological development.[1][5]

Rational Drug Design: The Genesis of Metkephamid

To harness the therapeutic potential of Met-enkephalin, a synthetic analogue, Metkephamid (Tyr-D-Ala-Gly-Phe-N(Me)Met-NH₂), was developed.[9][10] This molecule is a case study in rational drug design, where specific, strategic modifications were introduced to the native peptide backbone to block the known pathways of enzymatic degradation.

A Tale of Three Modifications: A Deep Dive into Structural Differences

Metkephamid incorporates three critical structural alterations compared to Met-enkephalin, each serving a distinct purpose in enhancing its drug-like properties.[9]

-

Glycine to D-Alanine Substitution (Position 2): The glycine residue at position 2 is replaced with D-alanine, a non-natural D-enantiomer of alanine.[9][10] This single stereochemical inversion creates a peptide bond between Tyr¹ and D-Ala² that is sterically resistant to cleavage by Aminopeptidase N (APN). This protects the crucial N-terminal tyrosine from being removed, thus preserving the peptide's activity.

-

N-Methylation of Methionine (Position 5): The nitrogen atom of the peptide bond in the C-terminal methionine residue is methylated (N-Me-Met).[9][11] This modification adds steric bulk and alters the electronic properties of the peptide bond, providing further resistance to various endopeptidases.

-

C-Terminal Amidation: The free carboxyl group (-COOH) of the C-terminal methionine is replaced with an amide group (-NH₂).[9][10] This amidation neutralizes the negative charge and, most importantly, protects the C-terminus from degradation by carboxypeptidases.

These combined modifications result in a highly stable peptide that can withstand the enzymatic onslaught in the body, leading to a dramatically increased half-life of approximately 60 minutes and enabling systemic administration.[10]

Comparative Physicochemical and Pharmacological Profiles

The deliberate structural engineering of Metkephamid results in a molecule with a profoundly different identity and function compared to its natural precursor.

At-a-Glance: A Comparative Data Table

| Feature | Met-enkephalin | Metkephamid |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met[1][6] | Tyr-D-Ala -Gly-Phe-N(Me)Met-NH₂ [9][10] |

| Molecular Formula | C₂₇H₃₅N₅O₇S[1][6][12] | C₂₉H₄₀N₆O₆S[9][10][11] |

| Molar Mass | 573.67 g/mol [1][6][12] | 600.74 g/mol [9][10][11] |

| C-Terminus | Free Carboxyl (-COOH)[6] | Amide (-CONH₂)[9][10] |

| Key Modifications | None (Endogenous) | 1. D-Ala at position 22. N-Methylation at position 53. C-Terminal Amidation[9] |

| Isoelectric Point (pI) | ~5.3[13] | ~8.6[13] |

Consequence 1: Enhanced Metabolic Stability

The primary functional outcome of Metkephamid's design is its exceptional resistance to degradation. The diagram below illustrates the cleavage sites on Met-enkephalin and how the modifications in Metkephamid effectively shield the molecule.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Metkephamid

This protocol outlines the synthesis of Metkephamid using Fmoc-based chemistry, a standard and reliable method.

-

Rationale: SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification between steps. The use of a Rink Amide resin is critical for achieving the C-terminal amide functionality of Metkephamid. [9]* Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-N-Me-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

-

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Fmoc-N-Me-Met-OH):

-

Pre-activate Fmoc-N-Me-Met-OH with HBTU and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash with DMF.

-

Sequential Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and finally Fmoc-Tyr(tBu)-OH.

-

Final Deprotection: Perform a final Fmoc deprotection after the last coupling.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from Tyrosine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

-

Protocol 2: In Vitro Plasma Stability Assay

This assay provides a direct comparison of the metabolic stability of Met-enkephalin and Metkephamid.

-

Rationale: Incubating peptides in plasma exposes them to a complex mixture of endogenous proteases. Monitoring the disappearance of the parent peptide over time by HPLC provides a quantitative measure of stability. [14]* Materials:

-

Purified Met-enkephalin and Metkephamid

-

Human or mouse plasma

-

Quenching solution: Acetonitrile with 1% TFA

-

HPLC system with a C18 column

-

-

Methodology:

-

Preparation: Prepare stock solutions of each peptide in a suitable buffer (e.g., PBS).

-

Incubation: Pre-warm plasma to 37°C. Add a known concentration of the peptide to the plasma to start the reaction (Time 0).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop all enzymatic reactions and precipitate plasma proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the RP-HPLC system. Quantify the peak area corresponding to the intact parent peptide at each time point.

-

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) for each peptide. A significantly longer t½ for Metkephamid will validate its enhanced stability.

-

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the peptides for specific opioid receptors (μ and δ).

-

Rationale: This is a classic pharmacological technique to measure how strongly a ligand binds to a receptor. An unlabeled "cold" ligand (the test peptide) competes with a "hot" radiolabeled ligand for binding to receptors in a cell membrane preparation. The concentration of the test peptide that displaces 50% of the radioligand (IC₅₀) is used to calculate the binding affinity constant (Ki). [15][16]* Materials:

-

Cell membrane preparations expressing human μ-opioid receptors (hMOR) or δ-opioid receptors (hDOR).

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).

-

Unlabeled peptides: Met-enkephalin, Metkephamid.

-

Assay buffer, scintillation fluid, filter mats, cell harvester, liquid scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test peptide.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the log concentration of the unlabeled peptide. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion and Future Perspectives

The comparative analysis of Met-enkephalin and Metkephamid offers a clear and compelling illustration of the power of rational drug design. By identifying the inherent weaknesses of the endogenous peptide—its susceptibility to enzymatic degradation—targeted structural modifications were made to create a robust, systemically active therapeutic candidate. The substitution of D-Ala at position 2, combined with N-methylation and amidation at the C-terminus, transforms a transient signaling molecule into a stable analgesic with a clinically relevant pharmacokinetic profile. [10]This strategic approach, moving from understanding pathophysiology to precise chemical modification, serves as a foundational paradigm for the development of next-generation peptide-based therapeutics aimed at a wide range of biological targets.

References

-

Grokipedia. (n.d.). Metkefamide. Retrieved from [Link] [9]8. Wikipedia. (n.d.). Metkefamide. Retrieved from [Link] [10]9. NCBI Bookshelf. (2023, March 20). Physiology, Enkephalin. Retrieved from [Link] [2]10. IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Met]enkephalin. Retrieved from [Link] [4]11. PubChem. (n.d.). Metkephamid. Retrieved from [Link] [11]12. PubMed. (n.d.). Structure-permeation relations of met-enkephalin peptide analogues on absorption and secretion mechanisms in Caco-2 monolayers. Retrieved from [Link] [13]13. PubMed. (2011, January 15). Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies. Retrieved from [Link]

-

PubMed. (n.d.). Distribution pattern of metorphamide compared with other opioid peptides from proenkephalin and prodynorphin in the bovine brain. Retrieved from [Link]

-

PubMed. (n.d.). Cross-tolerance studies distinguish morphine- and metkephamid-induced analgesia. Retrieved from [Link] [17]19. PubMed. (2009, May 15). Comparison of predicted native structures of Met-enkephalin based on various accessible-surface-area solvent models. Retrieved from [Link]

-

PubMed. (n.d.). Affinities of some common opioid analgesics towards four binding sites in mouse brain. Retrieved from [Link] [18]21. MDPI. (2021, May 31). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Retrieved from [Link] [7]22. MDPI. (2024, July 30). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. Retrieved from [Link] [3]23. PubMed. (n.d.). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. Retrieved from [Link] [15]24. MDPI. (2021, June 22). An Effective and Safe Enkephalin Analog for Antinociception. Retrieved from [Link] [14]25. eLife. (2023, November 20). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. Retrieved from [Link]

-

STOP HIV/AIDS. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link] [16]27. MDPI. (2018, January 17). Adrenergic Agonists Bind to Adrenergic-Receptor-Like Regions of the Mu Opioid Receptor, Enhancing Morphine and Methionine-Enkephalin Binding: A New Approach to “Biased Opioids”?. Retrieved from [Link]

-

AMS Dottorato. (n.d.). CHIMICA. Retrieved from [Link]

-

MDPI. (2024, June 21). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Retrieved from [Link]

-

Inxight Drugs. (n.d.). METKEPHAMID. Retrieved from [Link]

Sources

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [Met]enkephalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. peptideinsight.com [peptideinsight.com]

- 6. Metenkefalin | C27H35N5O7S | CID 443363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Metkefamide â Grokipedia [grokipedia.com]

- 10. Metkefamide - Wikipedia [en.wikipedia.org]

- 11. Metkephamid | C29H40N6O6S | CID 5464184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Structure-permeation relations of met-enkephalin peptide analogues on absorption and secretion mechanisms in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stophivaids.ca [stophivaids.ca]

- 17. Cross-tolerance studies distinguish morphine- and metkephamid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo half-life and stability of Metkephamid acetate (ester) peptide

An In-Depth Technical Guide to the In Vivo Half-Life and Stability of Metkephamid Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metkephamid acetate is a synthetic pentapeptide analog of [Met]-enkephalin, engineered for enhanced stability and systemic activity as a potent opioid analgesic.[1][2] Unlike its endogenous counterpart, which is degraded in seconds, Metkephamid exhibits a remarkably extended in vivo half-life of approximately 60 minutes.[1][3] This guide provides a comprehensive analysis of the structural modifications that confer this stability, details its pharmacokinetic profile, and presents robust, field-proven methodologies for assessing its half-life and stability. We delve into the causality behind experimental design, offering detailed protocols for both predictive in vitro plasma stability assays and definitive in vivo pharmacokinetic studies, grounded in the principles of modern bioanalysis.

Introduction to Metkephamid Acetate

Metkephamid, with the amino acid sequence L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N²-methyl-L-methioninamide, was developed to overcome the primary limitation of natural enkephalins: rapid enzymatic degradation.[3] It acts as a potent agonist with roughly equipotent affinity for both µ- and δ-opioid receptors, and its design allows it to penetrate the blood-brain barrier after systemic administration.[1][3]

A crucial point of clarification is the nomenclature "Metkephamid acetate (ester)". The compound is correctly identified as Metkephamid acetate, where acetate is the salt form (CAS 66960-35-8), not an ester conjugate.[3] The peptide backbone itself does not contain an ester linkage. This distinction is vital, as the stability challenges pertain to the proteolytic cleavage of amide (peptide) bonds, which this guide will explore in detail.

Part I: The Foundation of Metkephamid's In Vivo Stability

The therapeutic potential of endogenous peptides is often crippled by their fleeting existence in vivo. The parent molecule, [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met), has a half-life of mere seconds, rendering it unsuitable as a systemic drug.[1] Metkephamid's design ingeniously incorporates three key structural modifications to thwart the primary enzymatic degradation pathways.

-

D-Alanine Substitution at Position 2: The native Tyr¹-Gly² bond of enkephalins is a prime target for aminopeptidases.[4] By substituting L-glycine with D-alanine, Metkephamid introduces a stereochemically alien configuration that is not recognized by these enzymes, effectively shielding the N-terminus from cleavage.[3]

-

C-Terminal Amidation: The C-terminus is protected by amidation (-NH₂). This modification blocks the action of carboxypeptidases, which would otherwise hydrolyze the terminal amino acid.[3][5]

-

N-Methylation at Position 5: The nitrogen of the peptide bond between Phenylalanine and Methionine is methylated. This modification further enhances resistance to peptidases that might cleave internal peptide bonds.[3]

These strategic modifications collectively transform a transient endogenous signal into a stable therapeutic agent.

Caption: Structural modifications of Metkephamid conferring stability.

Part II: Pharmacokinetic Profile and In Vivo Half-Life

The enhanced stability of Metkephamid translates directly into a viable pharmacokinetic (PK) profile for therapeutic use. Its journey through the body is defined by its resistance to metabolism, allowing for sustained exposure to its target receptors.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

| Elimination Half-Life (t½) | ~60 minutes | [1][3] |

| Bioavailability (IM) | 30-35% | [1][3] |

| Plasma Protein Binding | 44-49% | [1][3] |

| Metabolism | Hepatic (Proteolytic Cleavage) | [1][3] |

| Primary Route of Excretion | Renal | [3] |

The in vivo half-life of ~60 minutes is the culmination of all PK processes. Following parenteral (intramuscular or intravenous) administration, Metkephamid distributes systemically.[3] Its moderate plasma protein binding of 44-49% means a significant fraction remains unbound and available to cross the blood-brain barrier to exert its analgesic effects.[1][3] Despite its enhanced stability, the primary clearance mechanism remains hepatic metabolism via the same proteolytic pathways it was designed to resist, albeit at a much slower rate.[1][3]

Caption: Pharmacokinetic workflow of Metkephamid.

Part III: Methodologies for Half-Life and Stability Assessment

Determining the stability and half-life of a peptide therapeutic requires a multi-faceted approach, combining predictive in vitro assays with definitive in vivo studies.

A. In Vitro Plasma Stability Assay (Predictive Model)

Causality & Rationale: This assay serves as a critical, high-throughput screening tool to predict in vivo stability.[6] By incubating the peptide in plasma, which contains a cocktail of relevant peptidases, we can rapidly assess its susceptibility to degradation.[6][7] While not a perfect surrogate for the complex in vivo environment, it provides an excellent rank-ordering of candidate stability and identifies primary cleavage sites. A peptide that is rapidly degraded here is unlikely to succeed in vivo.

Detailed Protocol:

-

Reagent and Material Preparation:

-

Metkephamid Acetate Stock Solution: Prepare a concentrated stock (e.g., 1 mM) in an appropriate aqueous solvent (e.g., sterile water or PBS).

-

Plasma: Use fresh or frozen pooled human or animal (e.g., rat, mouse) plasma with an appropriate anticoagulant (e.g., K₂EDTA). Thaw at 37°C immediately before use.

-

Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or chilled ethanol.[8]

-

Internal Standard (IS): A structurally similar but distinct molecule for LC-MS/MS analysis to control for extraction variability.

-

-

Incubation Procedure:

-

Pre-warm plasma aliquots to 37°C in a shaking water bath.

-

Initiate the reaction by spiking Metkephamid stock solution into the plasma to a final concentration of ~1-10 µM. Vortex gently to mix.

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

-

Sample Quenching and Protein Precipitation:

-

Immediately add the plasma aliquot to a tube containing the quenching solution (e.g., 200 µL of chilled ethanol with IS).[8] This action stops all enzymatic activity and precipitates plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for at least 20 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the percentage of intact Metkephamid remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the half-life (t½) by fitting the data to a one-phase exponential decay model using software like GraphPad Prism.[6][7] The equation is: t½ = 0.693 / k, where k is the elimination rate constant.

-

Caption: Experimental workflow for in vitro plasma stability assay.

B. In Vivo Pharmacokinetic Study (Definitive Measurement)

Causality & Rationale: This is the definitive experiment to measure the true in vivo half-life. It integrates all physiological processes—absorption, distribution, metabolism, and excretion (ADME)—that influence the peptide's concentration over time. Data from this study is essential for determining dosing regimens and is a cornerstone of regulatory submissions.

Detailed Protocol:

-

Animal Model and Dosing:

-

Select an appropriate animal model (e.g., Sprague-Dawley rats). Acclimate the animals and ensure ethical guidelines are followed.

-

Administer Metkephamid acetate via a clinically relevant parenteral route (e.g., intravenous bolus via tail vein or intramuscular injection) at a defined dose (e.g., 1-5 mg/kg).[10]

-

-

Blood Sample Collection:

-

Collect blood samples (~100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

-

A typical schedule for a peptide with an expected ~60-minute half-life would be: pre-dose (0), and 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.

-

-

Sample Processing:

-

Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.

-

-

Bioanalytical Method Development & Validation (LC-MS/MS):

-

Rationale: A validated, sensitive, and specific bioanalytical method is non-negotiable for generating reliable PK data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[11][12]

-

Procedure:

-

Develop an LC-MS/MS method capable of selectively quantifying Metkephamid in plasma. This involves optimizing chromatography to separate the peptide from matrix components and tuning the mass spectrometer for sensitive detection using Multiple Reaction Monitoring (MRM).

-

Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

-

-

-

Sample Analysis and Pharmacokinetic Modeling:

-

Thaw the collected plasma samples, perform sample preparation (e.g., protein precipitation or solid-phase extraction), and analyze them using the validated LC-MS/MS method.

-

Plot the plasma concentration of Metkephamid versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key PK parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

Conclusion

Metkephamid acetate stands as a prime example of rational peptide drug design. Through targeted chemical modifications—D-amino acid substitution, C-terminal amidation, and N-methylation—its stability was dramatically enhanced, converting it from a transient neuropeptide into a systemically active analgesic with a clinically relevant in vivo half-life of approximately one hour.[1][3] The rigorous assessment of this half-life, through a combination of predictive in vitro plasma stability assays and definitive in vivo pharmacokinetic studies, is fundamental to its development. The methodologies outlined in this guide provide a robust framework for researchers to accurately characterize the stability and disposition of Metkephamid and other next-generation peptide therapeutics.

References

-

Metkefamide - Wikipedia. [Link]

-

Methods for confirmatory analysis of methamphetamine in biological samples. ResearchGate. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. NCBI. [Link]

-

Metkefamide - Grokipedia. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

-

Metkephamid | C29H40N6O6S | CID 5464184 - PubChem. NIH. [Link]

-

Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - e-Repositori UPF. [Link]

-

Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PMC. NCBI. [Link]

-

In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE. [Link]

-

Peptide Stability Is Important but Not a General Requirement for Antimicrobial and Antibiofilm Activity In Vitro and In Vivo. ACS Publications. [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC. NCBI. [Link]

-

Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity. PubMed. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. NCBI. [Link]

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

-

(PDF) Review on analytical methods for quantification of ADHD drugs in human biological samples. ResearchGate. [Link]

-

Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers. [Link]

-

Analgesic efficacy of parenteral metkephamid acetate in treatment of postoperative pain. The Lancet. [Link]

-

Enzymatic degradation of endomorphins. PubMed. [Link]

-

Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. PubMed. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. NCBI. [Link]

-

Kinetic studies of novel inhibitors of endomorphin degrading enzymes - PMC. NCBI. [Link]

-

[Metabolism and pharmacokinetics - opium-like analgesics and antagonists]. PubMed. [Link]

-

Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC. NCBI. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]

-

METKEPHAMID - Inxight Drugs. NIH. [Link]

-

Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. PubMed. [Link]

-

Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. MDPI. [Link]

Sources

- 1. Metkefamide - Wikipedia [en.wikipedia.org]

- 2. Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metkefamide â Grokipedia [grokipedia.com]

- 4. Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 12. resolvemass.ca [resolvemass.ca]

Preliminary Investigation of Metkephamid Acetate in Central Nervous System Research: A Technical Guide

Executive Summary & Pharmacological Rationale

Metkephamid acetate (LY-127,623) is a synthetic opioid pentapeptide and a highly modified derivative of the endogenous peptide [Met]enkephalin 1. In central nervous system (CNS) research, the primary challenge with endogenous opioid peptides is their rapid proteolytic degradation and poor blood-brain barrier (BBB) permeability. Metkephamid overcomes these limitations through strategic structural modifications, making it a critical tool compound for investigating the distinct neuropharmacological roles of μ-opioid (MOR) and δ-opioid (DOR) receptors 1. This guide provides a comprehensive framework for utilizing Metkephamid in preclinical CNS models, emphasizing self-validating experimental designs to isolate receptor-specific pathways.

Structural Modifications and Pharmacokinetics

The amino acid sequence of Metkephamid is Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH21. The causality behind its enhanced pharmacokinetic profile lies in two specific substitutions:

-

D-Ala at Position 2: Prevents rapid cleavage by aminopeptidases.

-

N-Methylation of Methionine at Position 5 & C-terminal Amidation: Confers resistance against enkephalinases and carboxypeptidases.

As a result, while native [Met]enkephalin has an in vivo half-life of mere seconds, Metkephamid exhibits a half-life of approximately 60 minutes and readily penetrates the BBB upon systemic administration 1.

Receptor Binding Kinetics & Mechanism of Action

Metkephamid functions as a balanced, roughly equipotent agonist at both MOR and DOR, while also exhibiting high affinity and subtype-selectivity for the κ3-opioid receptor (Ki = 4.3 nM) 12. When introduced directly into the lateral ventricles, it is at least 100 times more potent than morphine as an analgesic 3.

Crucially, its DOR activity is hypothesized to be responsible for its reduced tendency to cause respiratory depression, tolerance, and physical dependence compared to standard MOR-selective opioids like morphine 3. Studies utilizing the μ1-selective antagonist naloxonazine have demonstrated that opioid analgesia can be separated from respiratory depression, implying that Metkephamid's safety profile is heavily reliant on its δ-opioid mechanisms 4.

Metkephamid dual MOR/DOR signaling pathway leading to centrally-mediated analgesia.

Quantitative Pharmacological Data

To contextualize Metkephamid's utility as a research tool, it must be benchmarked against both its parent peptide and the gold-standard opioid analgesic.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters

| Compound | In Vivo Half-Life | BBB Permeability | Primary Receptor Affinity | Respiratory Depression Liability |

| [Met]enkephalin | < 10 seconds | Poor | DOR > MOR | Low (due to rapid clearance) |

| Morphine | ~120 minutes | High | MOR >>> DOR | High (μ2-mediated) |

| Metkephamid Acetate | ~60 minutes | High | MOR ≈ DOR (Equipotent) | Low to Moderate |

Data synthesized from established pharmacological profiles 134.

Experimental Workflow: Isolating Receptor-Specific CNS Effects

Because Metkephamid is a balanced MOR/DOR agonist, any in vivo assay must employ a self-validating pharmacological blockade to determine which receptor subtype is driving the observed phenotype (e.g., analgesia vs. side effects). The following protocol details a rigorous, internally controlled methodology for evaluating Metkephamid in rodent models.

Step-by-Step Methodology: Self-Validating Nociceptive Assay

Objective: To quantify the centrally-mediated analgesic efficacy of Metkephamid and isolate the specific contributions of MOR and DOR.

Step 1: Animal Preparation & Baseline Establishment

-

Acclimate adult male Sprague-Dawley rats to the testing environment for 30 minutes.

-

Establish baseline nociceptive thresholds using a standard Tail-Flick apparatus (radiant heat source). Cut-off time must be strictly set to 10 seconds to prevent tissue damage.

Step 2: Selective Antagonist Pre-treatment (The Validation Mechanism)

-

Causality: To prove that Metkephamid's effects are dual-mediated, we must selectively knock out each receptor pathway pharmacologically.

-

Divide animals into three cohorts:

-

Cohort A (MOR Blockade): Administer Naloxonazine (10 mg/kg, i.v.) 24 hours prior to testing. Naloxonazine irreversibly binds μ1 receptors, isolating the DOR-mediated response 4.

-